molecular formula C11H11N3 B1391109 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine CAS No. 1214379-41-5

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine

Cat. No.: B1391109
CAS No.: 1214379-41-5
M. Wt: 185.22 g/mol
InChI Key: QEKZPABPCYGFLM-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 6-position

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways . These pathways are critical in cell signaling and have been implicated in various forms of cancer.

Mode of Action

It is likely that the compound interacts with its targets (such as flt3-itd and bcr-abl) by binding to them, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells.

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines . This suggests that 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine may have similar effects.

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the binding of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine to the active site of the enzyme, thereby inhibiting or activating its function. For instance, the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex and preventing substrate binding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cell growth, proliferation, and survival .

By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, the compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the protein-ligand complex .

Enzyme inhibition by this compound is a critical aspect of its mechanism of action. The compound can inhibit tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream signaling molecules. This inhibition leads to the disruption of signaling pathways that are essential for cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Long-term effects of the compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .

Threshold effects have also been noted, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound.

The interaction of this compound with cofactors such as NADPH is essential for its metabolism. The compound’s effects on metabolic flux and metabolite levels are also significant, as they can influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments .

The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cell membranes. This distribution is crucial for its therapeutic effects, as it determines the compound’s bioavailability and target site concentration .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyridin-3-yl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(pyridin-3-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyridine rings allow for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-methyl-6-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-5-11(14-7-10(8)12)9-3-2-4-13-6-9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZPABPCYGFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-5-nitro-2,3′-bipyridine (215 g, 1 mol), Pd/C (10 g, 10%) and MeOH (1000 mL) was stirred at room temperature for 16 h under 10 atm of hydrogen. After reaction, the mixture was filtered. The filtrate was evaporated at reduced pressure to afford 4-methyl-2,3′-bipyridin-5-amine as a yellow solid (152 g, 82%)
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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